1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)-
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Overview
Description
1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- can be synthesized through several methods. One common approach involves the cyclization of hydrazones with thionyl chloride (Hurd–Mori synthesis) . Another method includes the cycloaddition of diazoalkanes with a carbon-sulfur bond (Pechmann synthesis) . Additionally, hetero-cyclization of α-diazo thiocarbonyl compounds (Wolff synthesis) and ring transformation of other sulfur-containing heterocyclic compounds are also employed .
Industrial Production Methods: Industrial production of 1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with alkyl- and aryl-amines in alcohol solution to form 1,2,3-triazole-4-thiocarboxamides . Hydrazine and N-aminomorpholine furnish 1,2,3-triazole-4-thiohydrazides, while phenylhydrazine and hydroxylamine yield unrearranged products .
Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride, diazoalkanes, and hydrazines. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products: The major products formed from these reactions include 1,2,3-triazole-4-thiocarboxamides, 1,2,3-triazole-4-thiohydrazides, and 1,2,3-triazole-4-carboxylic acids .
Scientific Research Applications
1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its cytotoxic effects on multiple human cancer cell lines . Additionally, it is used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with key amino acid residues in cancer cells, leading to cytotoxic effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- include other thiadiazole derivatives such as 1,2,3-thiadiazole-4-carboxaldehyde and 1,3,4-thiadiazole derivatives .
Uniqueness: What sets 1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- apart from other similar compounds is its unique combination of a thiadiazole ring with a morpholine substituent
Properties
CAS No. |
313486-43-0 |
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Molecular Formula |
C7H9N3O2S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
5-morpholin-4-ylthiadiazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9N3O2S/c11-5-6-7(13-9-8-6)10-1-3-12-4-2-10/h5H,1-4H2 |
InChI Key |
JMXIUYBDNJOFQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(N=NS2)C=O |
Origin of Product |
United States |
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